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Compound of Interest

Compound Name: 1,2-Bis(chloromethyl)benzene

Cat. No.: B189654 Get Quote

An In-depth Technical Guide to α,α'-Dichloro-o-
xylene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α,α'-dichloro-o-xylene, a versatile

chemical intermediate. The document details its chemical structure, IUPAC nomenclature,

physicochemical properties, and toxicological profile. Furthermore, it outlines a representative

synthetic protocol and discusses its potential biological interactions, offering valuable insights

for professionals in research and development.

Chemical Structure and IUPAC Name
α,α'-Dichloro-o-xylene, a di-substituted aromatic compound, possesses a benzene ring with

two chloromethyl groups attached to adjacent carbon atoms (positions 1 and 2).

The IUPAC name for this compound is 1,2-bis(chloromethyl)benzene.[1][2][3] Its chemical

formula is C₈H₈Cl₂.[3][4]

Physicochemical and Toxicological Data
A summary of key quantitative data for 1,2-bis(chloromethyl)benzene is presented in the

tables below, providing a ready reference for its physical characteristics and toxicological

profile.
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Table 1: Physicochemical Properties of 1,2-bis(chloromethyl)benzene

Property Value Reference

Molecular Formula C₈H₈Cl₂ [3][4]

Molecular Weight 175.06 g/mol [4]

CAS Number 612-12-4 [5][6]

Appearance
White to light yellow crystalline

powder
[4]

Melting Point 51-55 °C [4]

Boiling Point 239-241 °C [4]

Solubility

Soluble in methanol, limited

water solubility (undergoes

hydrolysis)

[4]

Table 2: Spectral Data References for 1,2-bis(chloromethyl)benzene

Spectral Data Reference

¹H NMR [1]

Mass Spectrometry (MS) [2]

Infrared (IR) Spectroscopy [5]

Table 3: Toxicological Data for 1,2-bis(chloromethyl)benzene
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Endpoint Value Species Route Reference

LD₅₀ 320 mg/kg Mouse Intravenous [7]

Hazard

Classification

Harmful if

swallowed,

causes severe

skin burns and

eye damage,

potential

mutagen.

[4]

Experimental Protocols
Representative Synthesis of 1,2-
bis(chloromethyl)benzene via Photochlorination
This protocol is a representative method for the synthesis of 1,2-bis(chloromethyl)benzene,

adapted from general procedures for the side-chain chlorination of alkylbenzenes.

Materials:

o-xylene

Chlorine gas (Cl₂)

Inert solvent (e.g., carbon tetrachloride)

UV light source (e.g., mercury lamp)

Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

In a suitable reaction vessel, dissolve o-xylene in an inert solvent.

Initiate stirring and begin to bubble chlorine gas through the solution.
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Concurrently, irradiate the reaction mixture with a UV light source to initiate the free-radical

chain reaction.

Monitor the reaction progress by gas chromatography (GC) to follow the conversion of o-

xylene and the formation of mono- and di-chlorinated products.

Upon completion of the reaction, cease the chlorine gas flow and turn off the UV lamp.

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine

and hydrogen chloride.

The crude product can be purified by recrystallization or distillation under reduced pressure.

Potential Biological Interactions and Signaling
Pathways
As an alkylating agent, 1,2-bis(chloromethyl)benzene has the potential to react with

nucleophilic biomolecules, including DNA, which can lead to mutagenic effects.[4] While

specific signaling pathways for this compound are not extensively documented, its reactivity

suggests it could induce cellular stress responses. A logical workflow illustrating a potential

cellular response to a reactive aromatic compound is depicted below.
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Potential cellular response to a reactive aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b189654?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_612-12-4_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_612-12-4_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Bis_chloromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Bis_chloromethyl_benzene
https://www.smolecule.com/products/s661175
https://www.chemicalbook.com/SpectrumEN_612-12-4_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C612124&Mask=200
https://datasheets.scbt.com/sc-239174.pdf
https://www.benchchem.com/product/b189654#dichloro-o-xylene-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b189654#dichloro-o-xylene-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b189654#dichloro-o-xylene-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b189654#dichloro-o-xylene-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189654?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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